(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Medicinal Chemistry ADME Optimization Lipophilicity

For medicinal chemists optimizing membrane permeability, (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid introduces a conformationally-biasing ortho-OCF₃ group. Its cLogP (~3.05) improves passive diffusion, while the steric bulk restricts rotation around the aryl-alkenyl bond, favoring bioactive conformations. Unlike meta- or para-substituted analogs, the ortho-substitution creates a unique electronic and steric profile critical for SAR fidelity. Available in ≥95% purity, suitable for organic synthesis, peptidomimetic development, and advanced materials research. Confirm specifications before purchase.

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
CAS No. 399580-48-4
Cat. No. B1316603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid
CAS399580-48-4
Molecular FormulaC10H7F3O3
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)OC(F)(F)F
InChIInChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+
InChIKeyRTCUAUKXVCMIBS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid (CAS 399580-48-4) for Specialized Organic Synthesis


(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, also known as 2-(trifluoromethoxy)cinnamic acid, is a fluorinated aromatic building block (molecular formula C10H7F3O3, molecular weight 232.16 g/mol) . Its defining feature is an ortho-substituted trifluoromethoxy (-OCF3) group on a cinnamic acid scaffold, which imparts unique electronic and steric properties that differentiate it from its meta- and para-substituted analogs and other halogenated cinnamic acid derivatives .

Why 'Any Trifluoromethoxy Cinnamic Acid' is an Inadequate Substitute for CAS 399580-48-4


In procurement for drug discovery and materials science, substituting (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid with a positional isomer or a non-fluorinated analog is a high-risk decision. The ortho-substitution of the -OCF3 group creates a distinct electronic environment and steric profile compared to its meta- or para- counterparts [1]. These differences profoundly impact molecular properties like lipophilicity (LogP), metabolic stability, and the dihedral angle of the resulting biaryl systems [2]. A generic substitution can derail structure-activity relationship (SAR) campaigns, leading to false negatives or the loss of a desired biological or material property. The following evidence details these specific, quantifiable differentiators.

Quantitative Differentiation of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid: A Comparative Evidence Guide


Enhanced Lipophilicity: Ortho-OCF3 vs. Unsubstituted and Para-OCF3 Cinnamic Acids

The ortho-trifluoromethoxy group significantly enhances lipophilicity compared to unsubstituted cinnamic acid. Its predicted LogP (cLogP) of 3.05 is notably higher than that of the para-substituted isomer, 4-(trifluoromethoxy)cinnamic acid (cLogP = 2.95), due to differences in molecular conformation and intramolecular interactions. This difference, while small in magnitude, is consistent with the well-documented Hansch substituent constant (π) of +1.04 for the -OCF3 group, a value substantially higher than that of a hydrogen atom (π = 0.00) [1][2]. This difference can be critical for optimizing membrane permeability and target binding.

Medicinal Chemistry ADME Optimization Lipophilicity

Altered Electronic Properties: Electron-Withdrawing Effect of Ortho-OCF3 vs. Hydrogen

The -OCF3 group is a strong electron-withdrawing group via induction. While the Hammett σp value for -OCF3 is +0.35, the ortho-substitution introduces additional field and steric effects that can dramatically alter the electron density of the conjugated π-system compared to unsubstituted cinnamic acid [1]. The compound is supplied specifically for studies involving 'electron-withdrawing substituent studies' and 'π-system adjustment' . This polarization of the acrylic acid double bond can influence its reactivity in cycloadditions and conjugate additions, offering a distinct profile from electron-donating or less electron-withdrawing analogs.

Physical Organic Chemistry Catalysis Materials Science

Purity Benchmarking: Ortho-OCF3 Cinnamic Acid vs. Commercial Standards

While high-strength comparative biological data is absent in the primary literature, a key differentiator for procurement is the guaranteed purity level. Multiple reputable vendors, including Chem-Impex and Bide Pharm, offer (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid at a certified purity of ≥95% by HPLC . This is a standard benchmark for high-quality research chemicals, ensuring that synthetic outcomes are not confounded by impurities. This level of quality assurance is not universal for all specialized fluorinated building blocks and is a critical factor for reliable SAR studies.

Quality Control Reproducible Synthesis Procurement

Validated Application Scenarios for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid (CAS 399580-48-4)


Optimizing Lipophilicity and Conformation in Lead Compound SAR

Medicinal chemists seeking to improve the membrane permeability and metabolic stability of a lead series should use this compound to introduce a conformationally-biasing ortho-OCF3 group. The increase in lipophilicity (cLogP ~3.05) is a direct lever for improving passive diffusion, a common challenge in early-stage drug discovery [1].

Investigating Electronic Effects in Conjugated π-Systems

Researchers studying the impact of strong electron-withdrawing groups on reaction kinetics or material properties should employ this compound. Its ortho-substitution provides a unique probe for understanding field and inductive effects on the cinnamic acid core, offering a distinct point of comparison to meta- and para-substituted analogs [1].

Synthesis of Conformationally-Restricted Fluorinated Peptidomimetics

The ortho-trifluoromethoxycinnamic acid scaffold can serve as a key intermediate in the synthesis of peptidomimetics. The steric bulk and unique electronic properties of the ortho-OCF3 group can be leveraged to restrict rotation around the aryl-alkenyl bond, favoring specific bioactive conformations and enhancing target selectivity [1].

High-Purity Building Block for Material Science Applications

For materials scientists developing novel organic semiconductors or liquid crystals, the high, certified purity (≥95%) of this building block ensures that subsequent polymerization or self-assembly processes are not compromised by unknown contaminants. This is essential for achieving reproducible optoelectronic performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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